molecular formula C16H14ClNO4S B13217305 Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13217305
M. Wt: 351.8 g/mol
InChI Key: RTRKBXARNFAYGU-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS 2059999-85-6) is a valuable chemical building block designed for research applications in medicinal chemistry. This compound features a chlorosulfonyl group, making it a versatile intermediate for constructing sulfonamide derivatives, a common pharmacophore in drug discovery. Researchers can utilize this reagent to develop and explore novel compounds with potential biological activity, particularly in the synthesis of indole-containing molecules . Indole-based scaffolds are of significant interest in pharmaceutical research, exemplified by their investigation as potential therapeutics for neglected tropical diseases such as Chagas disease . The benzyloxycarbonyl (Cbz) protecting group on the indole nitrogen offers strategic advantages in multi-step synthetic sequences, as it can be selectively removed under controlled conditions. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

RTRKBXARNFAYGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Indole Core

  • The indole core is typically synthesized via Fischer indole synthesis or pictet–_sp type cyclizations, starting from suitable phenylhydrazines and ketones or aldehydes.
  • Reaction conditions involve acidic or basic catalysts, with temperature control to favor the formation of the dihydroindole structure.

Step 2: Esterification of the Indole Carboxylate

  • The carboxylic acid group at position 1 is esterified with benzyl alcohol using DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-Dimethylaminopyridine) .
  • This step ensures the formation of the benzyl ester, crucial for subsequent functionalization.

Step 3: Introduction of Chlorosulfonyl Group

  • The chlorosulfonyl group is introduced via sulfonylation using chlorosulfonic acid ($$ClSO_3H$$) under controlled, low-temperature conditions (often 0°C to room temperature).
  • The reaction selectively targets the 4-position of the dihydroindole ring, facilitated by the electron density and steric factors of the indole system.

Reaction Conditions & Monitoring

Parameter Typical Range Notes
Temperature 0°C to 25°C To prevent overreaction or side-products
Solvent Dichloromethane (DCM), chloroform Non-polar solvents favor sulfonylation
Reaction Time 2-6 hours Monitored via TLC or HPLC

Alternative Route: Direct Sulfonylation of Pre-formed Indole Derivatives

An alternative method involves the direct sulfonylation of pre-formed indole derivatives bearing the benzyl ester:

  • Preparation of the indole core is followed by selective chlorosulfonylation using chlorosulfonic acid.
  • Post-reaction, the mixture is neutralized, and the product is purified via chromatography.

This route simplifies the process by reducing the number of steps but requires precise control over reaction conditions to avoid over-sulfonylation or degradation of the indole ring.

Key Reagents and Conditions Summary

Step Reagents Solvent Conditions Notes
Esterification Benzyl alcohol, DCC/EDC, DMAP DCM, pyridine Room temperature, inert atmosphere Ensures high yield of benzyl ester
Chlorosulfonylation Chlorosulfonic acid DCM or chloroform 0°C to room temperature Controlled addition to prevent side reactions
Purification Column chromatography - - Final product isolated with high purity

Data Tables Summarizing Preparation Parameters

Parameter Range/Values Impact on Reaction
Temperature 0°C – 25°C Controls selectivity and prevents overreaction
Solvent DCM, chloroform Affects solubility and reaction rate
Reagent Equivalents Chlorosulfonic acid: 1.1–1.5 eq Ensures complete sulfonylation without excess
Reaction Time 2–6 hours Sufficient for completion, monitored by TLC/HPLC

Research Findings and Optimization Strategies

  • The synthesis's success depends on strict temperature control during chlorosulfonylation to avoid over-sulfonylation or degradation of the indole ring.
  • Use of inert atmospheres (nitrogen or argon) prevents moisture interference, which can lead to side reactions.
  • Spectroscopic monitoring (NMR, IR, MS) confirms the formation of the chlorosulfonyl group and ester linkage.
  • Yield optimization is achieved by adjusting reagent equivalents, reaction times, and purification methods.

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate

Structural Differences :

  • Core Structure : Features a benzene ring instead of an indole. The chlorosulfonyl group is attached to the para position of the phenyl ring, and the benzyl ester is linked via an acetate bridge .

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (Positional Isomer)

Structural Differences :

  • Substitution Pattern: Chlorosulfonyl group at the 7-position of the indole ring instead of the 4-position.

Physical Properties :

  • Same molecular formula (C₁₆H₁₄ClNO₄S) and weight (351.80 g/mol) as the 4-substituted isomer but distinct melting points and solubility due to regiochemistry .

Reactivity :

  • Positional isomerism may influence the accessibility of the chlorosulfonyl group in nucleophilic reactions. For example, the 7-position could hinder attack due to steric crowding from the benzyl ester.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

Structural Differences :

  • Functional Groups : Contains a carboxamide linkage and a 5-fluoro substituent on the indole ring instead of a chlorosulfonyl group and benzyl ester .
  • Electron Effects : The fluorine atom enhances metabolic stability and electron-withdrawing effects, altering reactivity compared to the sulfonylated target compound.

Data Table: Key Comparative Properties

Property Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
Molecular Formula C₁₆H₁₄ClNO₄S C₁₅H₁₃ClO₄S C₁₆H₁₄ClNO₄S C₂₂H₁₅FN₂O₂
Molecular Weight (g/mol) 351.80 324.78 351.80 358.37
Key Functional Groups Chlorosulfonyl, benzyl ester Chlorosulfonyl, benzyl ester Chlorosulfonyl, benzyl ester Carboxamide, 5-fluoroindole
Core Structure Dihydroindole Phenylacetate Dihydroindole Indole
Synthesis Yield Not reported 79% Not reported 37.5%
Primary Applications Pharmaceutical intermediates Polymer precursors Pharmaceutical intermediates Kinase inhibitors

Research Findings and Trends

  • Synthetic Efficiency : Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate achieves higher yields (79%) compared to indole carboxamides (37.5%), likely due to fewer steric challenges in phenyl-based systems .
  • Reactivity : The chlorosulfonyl group in the target compound enables rapid sulfonamide formation, whereas carboxamides () require stable amide bonds, limiting further derivatization .
  • Biological Relevance : Fluorinated indoles () exhibit enhanced bioavailability, while sulfonylated indoles are preferred for covalent enzyme inhibition due to the -SO₂Cl group’s leaving-group ability .

Biological Activity

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structure, synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chlorosulfonic acid and benzyl alcohol under controlled conditions. This method allows for the introduction of the chlorosulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests that it may act as a promising candidate for cancer therapy.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Specifically, it has been reported to inhibit certain key enzymes involved in metabolic pathways related to cancer cell growth. This inhibition could provide a dual mechanism of action—both by directly targeting cancer cells and by disrupting their metabolic support systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound triggered apoptotic pathways involving caspase activation.

Research Findings Summary Table

Property Finding
Molecular Formula C16H14ClNO4SC_{16}H_{14}ClNO_4S
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Anticancer Activity Induces apoptosis in breast and colon cancer cells
Enzyme Inhibition Inhibits key metabolic enzymes related to cancer growth

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